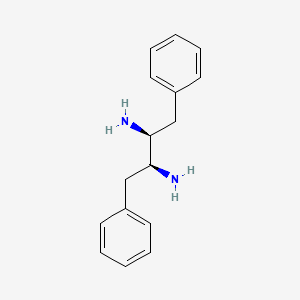![molecular formula C16H16F3N5O4 B15329486 N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15329486.png)
N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoroacetamide group, a pyrrolo[2,3-d]pyrimidine core, and a hydroxymethyl oxolane moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aminopyrimidines and alkynes.
Introduction of the hydroxymethyl oxolane moiety: This step often involves the use of glycosylation reactions, where a protected sugar derivative is coupled with the pyrrolo[2,3-d]pyrimidine core.
Attachment of the trifluoroacetamide group: This can be accomplished through an acylation reaction using trifluoroacetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the pyrrolo[2,3-d]pyrimidine core can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide: shares similarities with other nucleoside analogs and pyrrolo[2,3-d]pyrimidine derivatives.
Nucleoside analogs: Compounds such as zidovudine and lamivudine, which are used as antiviral agents, have structural similarities and similar modes of action.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
What sets this compound apart is its trifluoroacetamide group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and ability to interact with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C16H16F3N5O4 |
|---|---|
分子量 |
399.32 g/mol |
IUPAC 名称 |
N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H16F3N5O4/c17-16(18,19)14(27)21-5-1-2-8-6-24(10-4-3-9(7-25)28-10)12-11(8)13(26)23-15(20)22-12/h6,9-10,25H,3-5,7H2,(H,21,27)(H3,20,22,23,26) |
InChI 键 |
GMTOEMNRUPBIFY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
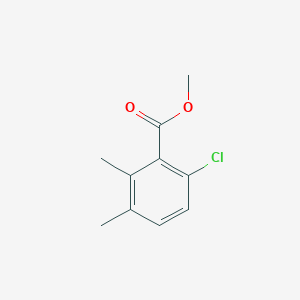
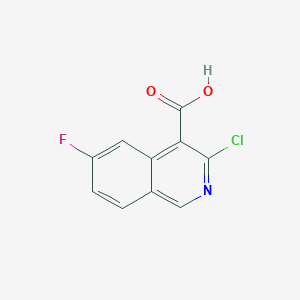
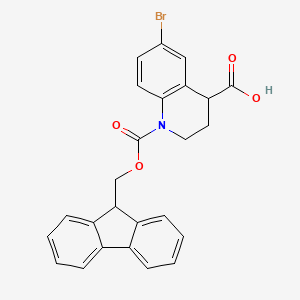
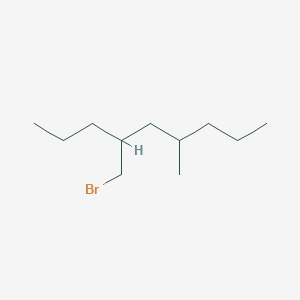
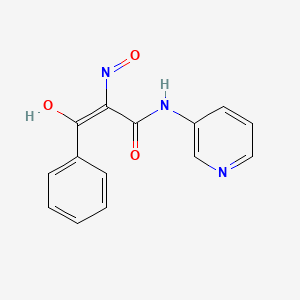
![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)
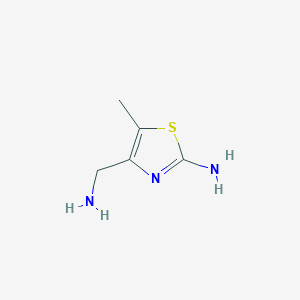
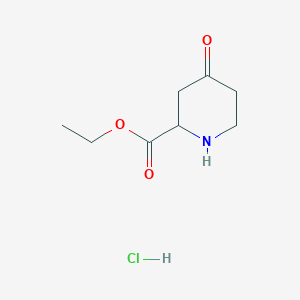
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)
![[(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15329470.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329485.png)
